molecular formula C15H12N2O5S2 B4190834 2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide

2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide

Cat. No. B4190834
M. Wt: 364.4 g/mol
InChI Key: KARVYULUJHFDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have several potential applications in the field of medicine and pharmacology. The purpose of

Mechanism of Action

The mechanism of action of 2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide is not fully understood. However, several studies have suggested that the compound may act by inhibiting the activity of certain enzymes that are essential for cell survival. This inhibition leads to the activation of apoptotic pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer activity, 2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide has been found to have several other biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the compound has been found to have antimicrobial activity against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide in lab experiments is its high potency and selectivity. This makes it an ideal compound for studying the mechanisms of action of various enzymes and cellular pathways. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research involving 2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide. One area of research that is currently being explored is the development of new analogs of the compound that may have improved anticancer activity. Additionally, researchers are investigating the potential use of the compound in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, there is ongoing research aimed at elucidating the precise mechanisms of action of the compound, which may lead to the development of new therapeutic strategies for cancer and other diseases.

Scientific Research Applications

2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide has been found to have several potential applications in the field of scientific research. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines. This activity is thought to be due to the ability of the compound to induce apoptosis in cancer cells.

properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S2/c16-12(18)9-23-15-14(17-13(22-15)11-7-4-8-21-11)24(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARVYULUJHFDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide
Reactant of Route 3
2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide
Reactant of Route 4
2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide
Reactant of Route 5
2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide
Reactant of Route 6
2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide

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